(2-Piperidinopyrid-4-yl)methanol

Descripción general

Descripción

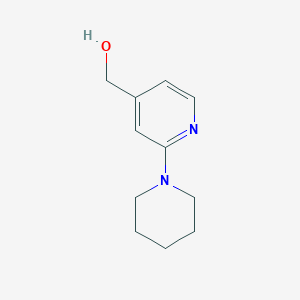

(2-Piperidinopyrid-4-yl)methanol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Piperidine derivatives, which include (2-piperidinopyrid-4-yl)methanol, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

The mode of action of this compound involves two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst. The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Action Environment

It’s known that the compound has a boiling point of 3890±320 °C and a density of 1139±006 g/cm3 .

Actividad Biológica

(2-Piperidinopyrid-4-yl)methanol, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article explores its mechanisms of action, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a pyridine moiety, which contributes to its unique chemical properties. The compound's structure allows for various interactions with biological targets, influencing its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Binding : It may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- Cell Line Studies : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values indicate potent activity against these cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. The compound may interact with the p53 pathway, enhancing apoptotic signaling in cancer cells.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its potential role in inhibiting acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease therapy:

- AChE Inhibition : The compound demonstrated significant inhibition of AChE in vitro, suggesting potential benefits in cognitive enhancement and neuroprotection.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an alternative treatment option.

- Anticancer Research : In a recent study published in Cancer Research, the compound was tested on xenograft models of breast cancer. Results showed a significant reduction in tumor volume when treated with this compound compared to controls, emphasizing its therapeutic potential.

Propiedades

IUPAC Name |

(2-piperidin-1-ylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-9-10-4-5-12-11(8-10)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQDFPCLEBLUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594595 | |

| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888070-04-0 | |

| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.